![molecular formula C25H29N3O5 B2821880 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 891128-39-5](/img/structure/B2821880.png)
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
The compound “N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,3,4-oxadiazole ring is attached to a phenyl ring with three ethoxy groups (3,4,5-triethoxyphenyl). The other side of the 1,3,4-oxadiazole ring is attached to a tetrahydronaphthalene ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,4-oxadiazole ring is planar, while the tetrahydronaphthalene ring would have a more three-dimensional structure. The presence of the ethoxy groups on the phenyl ring could also influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The 1,3,4-oxadiazole ring is generally considered to be stable, but it can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the polar carboxamide group, the nonpolar tetrahydronaphthalene ring, and the ethoxy groups on the phenyl ring .Scientific Research Applications
Anticancer Applications
Synthesis and Anticancer Evaluation : A study conducted by Salahuddin et al. (2014) focused on the synthesis of 1,3,4-oxadiazole derivatives, including the compound , and evaluated their in vitro anticancer activity. The study found that certain compounds showed moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Antitumor Agents : Stevens et al. (1984) explored the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, a novel broad-spectrum antitumor agent, which might relate to the compound's potential antitumor properties (Stevens et al., 1984).
Neuropharmacological Applications
- 5-HT7 Receptor Agents : A study by Leopoldo et al. (2007) reported the synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, designed to target the 5-HT7 receptor, which is significant in neuropharmacology (Leopoldo et al., 2007).
Cholinesterase Inhibition
- Acetyl- and Butyrylcholinesterase Inhibition : Pflégr et al. (2022) synthesized 5-Aryl-1,3,4-oxadiazoles to explore their potential as inhibitors of Acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurological disorders (Pflégr et al., 2022).
Interaction with CB1 Cannabinoid Receptor
- Molecular Interaction Study : Shim et al. (2002) investigated the molecular interaction of an antagonist with the CB1 cannabinoid receptor, providing insights into the compound's potential interaction with this receptor system (Shim et al., 2002).
Analgesic Activity
- Synthesis and Analgesic Activity : A study by Turan-Zitouni et al. (1999) discussed the synthesis of triazoles and triazolothiadiazines, including the compound of interest, and their promising analgesic activity (Turan-Zitouni et al., 1999).
Immunomodulatory Effects
- Effects on Macrophages : Gurkan et al. (2011) synthesized novel tetrahydronaphthalene derivatives and evaluated their effects on proliferation and nitric oxide production in macrophages, indicating potential immunomodulatory applications (Gurkan et al., 2011).
Future Directions
properties
IUPAC Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-4-30-20-14-19(15-21(31-5-2)22(20)32-6-3)24-27-28-25(33-24)26-23(29)18-12-11-16-9-7-8-10-17(16)13-18/h11-15H,4-10H2,1-3H3,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPQJUVTRIASPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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